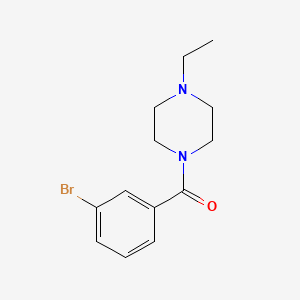

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

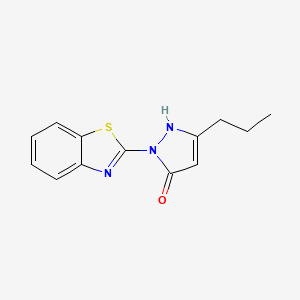

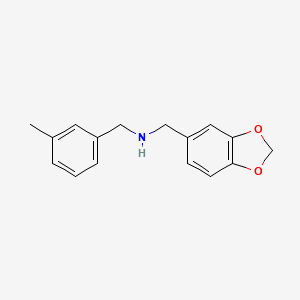

“3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene” (BEP) is a benzene derivative . It was first synthesized in 2005 by researchers at the University of Pittsburgh. The compound has a molecular formula of C13H18BrN3O and a molecular weight of 317.21 g/mol. BEP is a white crystalline solid that is soluble in many organic solvents.

Molecular Structure Analysis

The InChI code for BEP is 1S/C13H17BrN2O/c1-2-15-6-8-16(9-7-15)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, ethylpiperazinocarbonyl group, and benzene ring.Scientific Research Applications

Pharmacology

In pharmacology, 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is a valuable intermediate for the synthesis of various pharmacologically active molecules. Its structure is amenable to further chemical modifications, which can lead to the development of new therapeutic agents, particularly in the realm of central nervous system disorders where piperazine derivatives are often explored for their potential benefits .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromine atom is a reactive site that can undergo palladium-catalyzed coupling reactions, making it a precursor for more complex organic molecules. It’s particularly useful in constructing compounds with benzene rings, which are ubiquitous in organic chemistry and pharmaceuticals .

Material Science

In material science, 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene could be investigated for its potential as a monomer in polymer synthesis. The presence of both a bromine atom and a piperazine ring could lead to polymers with unique properties, such as thermal stability or specific interaction capabilities with other substances .

Analytical Chemistry

Analytical chemists might explore the use of this compound as a standard or reagent in chromatographic methods or spectroscopy. Its distinct chemical structure allows it to be a reference point for identifying or quantifying similar compounds in complex mixtures .

Biochemistry

Biochemists may study 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene for its interactions with biological molecules. It could act as an inhibitor or activator for certain enzymes or receptors, providing insights into biochemical pathways and potential drug targets .

Environmental Science

Environmental scientists could examine the effects of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene on ecosystems. Understanding its biodegradation pathways and potential accumulation in the environment is crucial for assessing its environmental impact and designing greener chemical processes .

properties

IUPAC Name |

(3-bromophenyl)-(4-ethylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-2-15-6-8-16(9-7-15)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWWHGMOQKTNIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355374 |

Source

|

| Record name | 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene | |

CAS RN |

432535-15-4 |

Source

|

| Record name | 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269655.png)

![2-[(4-Aminobenzoyl)amino]benzoic acid](/img/structure/B1269669.png)